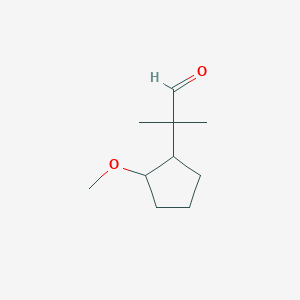

2-(2-Methoxycyclopentyl)-2-methylpropanal

CAS No.:

Cat. No.: VC17772593

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-(2-methoxycyclopentyl)-2-methylpropanal |

| Standard InChI | InChI=1S/C10H18O2/c1-10(2,7-11)8-5-4-6-9(8)12-3/h7-9H,4-6H2,1-3H3 |

| Standard InChI Key | CDLUHJPUQOAPAR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C=O)C1CCCC1OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Methoxycyclopentyl)-2-methylpropanal features a cyclopentane core with a methoxy (-OCH₃) group at the 2-position and a branched aldehyde side chain at the adjacent carbon. The propanal moiety adopts a (CH₃)₂C(CHO)- configuration, creating a sterically hindered environment around the aldehyde functional group . The methoxy group introduces electron-donating effects, potentially influencing the compound’s reactivity in nucleophilic additions or redox reactions .

Table 1: Comparative Molecular Data for Cyclopentyl Analogs

Estimated Physicochemical Properties

Based on analogs such as 2-methylcyclopentyl acetate (boiling point ~113°C) and 2-(2-methylcyclopentyl)acetyl iodide (MW 252.09 g/mol) , the target compound’s properties are projected as follows:

-

Boiling Point: 180–220°C (higher than analogs due to increased molecular weight and polarity from the aldehyde group).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water due to the hydrophobic cyclopentyl and methyl groups .

-

Stability: Susceptible to oxidation at the aldehyde group, necessitating storage under inert atmospheres .

Synthesis and Reactivity

Retrosynthetic Analysis

Two plausible routes emerge for constructing the target molecule:

Route 1: Grignard Addition to Cyclopentyl Ketones

-

Starting Material: 2-Methoxycyclopentanone.

-

Alkylation: Reaction with methylmagnesium bromide to form 2-(2-methoxycyclopentyl)-2-propanol.

-

Oxidation: Selective oxidation of the secondary alcohol to the aldehyde using pyridinium chlorochromate (PCC) .

Route 2: Palladium-Catalyzed Coupling

-

Halogenation: Convert 2-methoxycyclopentanol to 2-methoxycyclopentyl bromide .

-

Heck Coupling: React with 2-methylpropenal using a palladium catalyst to install the aldehyde side chain .

Stereochemical Considerations

The cyclopentane ring’s chair-like conformations and methoxy group orientation create diastereomeric products. For example, trans-diastereoselectivity (>9:1 dr) has been achieved in similar systems using MeMgCl in Et₂O, contrasting with cis-selectivity from MeMgBr . Computational modeling (e.g., DFT) could predict the dominant conformation, but experimental validation via NMR or X-ray crystallography is essential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume